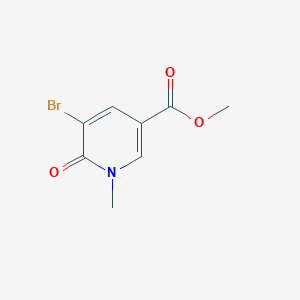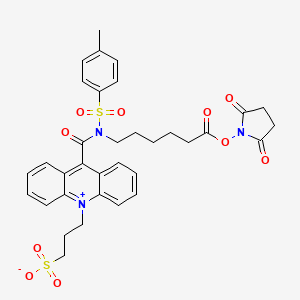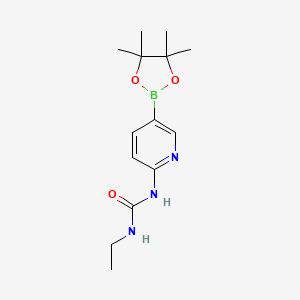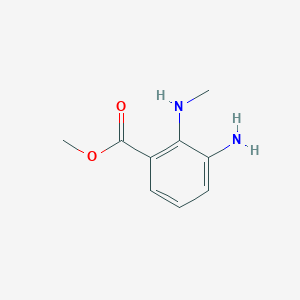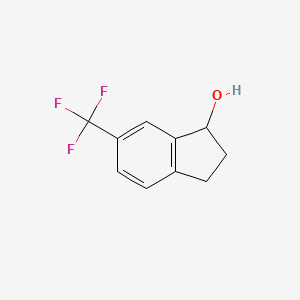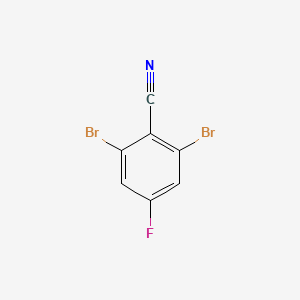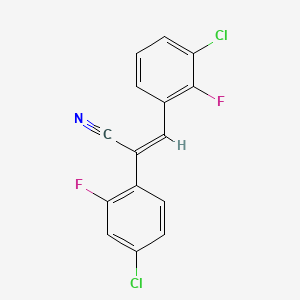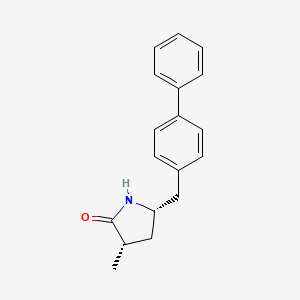
(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one
Overview
Description
(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one, also known as BMPP, is a chiral pyrrolidinone compound that has been studied for its potential applications in the field of medicinal chemistry. BMPP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. Its unique structure and properties make it an attractive target for further research and development.
Scientific Research Applications
Synthesis and Structural Studies
(3S,5S)-5-Biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one has been involved in various synthesis and structural studies. For instance, it has been used in the asymmetric synthesis of enantiomers of N-methylpyrrolidin-2-ylmethyl tryptamines, employing proline and focusing on their binding affinities and hallucinogen-like behavioral properties (Gerasimov et al., 1999). Also, its analogs have been identified as high affinity human 5-HT(1B/1D) ligands (Egle et al., 2003).
Antimigraine Research
In the field of antimigraine drugs, a conformationally restricted analog of the anti-migraine drug sumatriptan has been synthesized using this compound. This research aimed to explore stereogenic replacements for certain side chains in sumatriptan, showcasing the compound's potential in drug development (MacorJohn et al., 1992).
Neurotransmitter Analog Research
Research has also explored the use of this compound as a neurotransmitter analog. For example, it has been employed in the synthesis of serotonergic activity compounds, particularly as a metabolically stable and conformationally restricted replacement for aminoethyl groups in tryptamines (Macor et al., 1994).
Antimicrobial and Antifungal Studies
There have been studies focusing on the antimicrobial and antifungal applications of related compounds. For instance, new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have been synthesized, showing promising in vitro antifungal activities (Cvetković et al., 2019).
Cytotoxic and Anticancer Research
In the field of cancer research, derivatives of this compound have been synthesized and tested for cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapy (Janecki et al., 2005).
properties
IUPAC Name |
(3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGAVDATRJOJG-GUYCJALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)
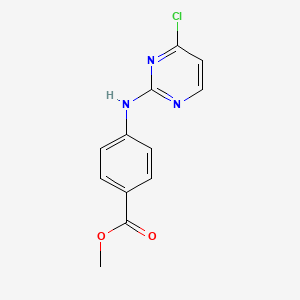
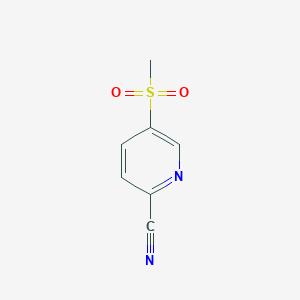
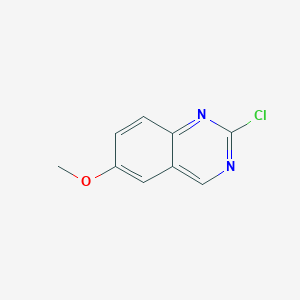
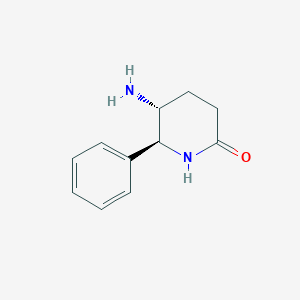
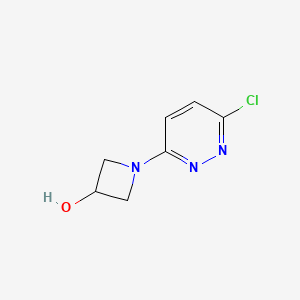
![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)
